Methylsulfamoyl Chloride: A Comprehensive Technical Guide for Researchers
Methylsulfamoyl Chloride: A Comprehensive Technical Guide for Researchers
Introduction
Methylsulfamoyl chloride (CH₄ClNO₂S) is a reactive chemical intermediate of significant interest to researchers, scientists, and drug development professionals. Its utility as a versatile building block, particularly in the synthesis of targeted therapeutics, has solidified its importance in medicinal chemistry. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of methylsulfamoyl chloride, with a focus on its role in the development of MEK inhibitors.
Physicochemical Properties
Methylsulfamoyl chloride is a moisture-sensitive liquid that requires careful handling. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Methylsulfamoyl Chloride
| Property | Value | Reference(s) |
| IUPAC Name | N-methylsulfamoyl chloride | [1] |
| CAS Number | 10438-96-7 | [1][2] |
| Molecular Formula | CH₄ClNO₂S | [1][2] |
| Molecular Weight | 129.57 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 188.9 ± 23.0 °C at 760 Torr | [3] |
| Density | 1.501 ± 0.06 g/cm³ (at 20°C) | [3] |
| Flash Point | 68.0 ± 22.6 °C | [3] |
| Solubility | Soluble in various organic solvents such as ethanol, acetone, and dichloromethane; reacts with water.[4] |
Reactivity and Stability:
Methylsulfamoyl chloride is a reactive compound due to the presence of the sulfamoyl chloride moiety. It is particularly sensitive to moisture and will hydrolyze in the presence of water to form methylsulfamic acid and hydrochloric acid.[4] Therefore, it should be handled under anhydrous conditions. It is incompatible with strong oxidizing agents and strong bases.
Synthesis and Purification
Experimental Protocol: Synthesis of Methylsulfamoyl Chloride
Materials:
-
Methylamine (solution in an appropriate solvent, e.g., THF or as a gas)
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen-filled glovebox)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled and flame-dried or oven-dried to ensure anhydrous conditions.
-
Reagent Preparation: A solution of methylamine in the chosen anhydrous solvent is prepared. Alternatively, methylamine gas can be bubbled directly into the reaction mixture. A solution of sulfuryl chloride in the same anhydrous solvent is prepared in the dropping funnel.
-
Reaction: The flask is charged with the anhydrous solvent and the tertiary amine base (e.g., triethylamine), and the mixture is cooled to 0 °C in an ice bath.
-
The methylamine solution (or gas) is added slowly to the cooled reaction mixture while maintaining the temperature at 0 °C.
-
The solution of sulfuryl chloride is then added dropwise from the dropping funnel to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-24 hours.
-
Work-up: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with cold dilute hydrochloric acid, water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude methylsulfamoyl chloride is purified by vacuum distillation to yield the final product.
Workflow for Synthesis and Purification:
Analytical Characterization
The structural confirmation of methylsulfamoyl chloride is typically achieved through a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data for Methylsulfamoyl Chloride
| Technique | Predicted Characteristic Peaks/Signals |
| ¹H NMR | Singlet around 2.9-3.1 ppm (CH₃), and a broad singlet for the N-H proton. |
| ¹³C NMR | A single resonance for the methyl carbon around 30-40 ppm.[6] |
| FT-IR (cm⁻¹) | Strong S=O asymmetric and symmetric stretching bands around 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹, respectively. N-H stretching vibration around 3300-3400 cm⁻¹.[7][8] |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 129/131 (due to ³⁵Cl/³⁷Cl isotopes). Common fragments may include [M-Cl]⁺, [CH₃NHSO₂]⁺, and [CH₃NH]⁺. |
Experimental Protocol: Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of methylsulfamoyl chloride in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra to identify chemical shifts, multiplicities, and integration values.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Acquire the IR spectrum of a neat liquid film of methylsulfamoyl chloride between two salt plates (e.g., NaCl or KBr) or using an ATR-FTIR spectrometer.
-
Identify the characteristic absorption bands for the S=O and N-H functional groups.
Mass Spectrometry (MS):
-
Introduce the sample into a mass spectrometer using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Analyze the resulting mass spectrum to determine the molecular weight and identify the major fragmentation patterns.
Applications in Drug Development: A Precursor to MEK Inhibitors
Methylsulfamoyl chloride is a key building block in the synthesis of various pharmacologically active compounds. A prominent application is in the development of MEK inhibitors, a class of targeted cancer therapeutics.
The RAS/RAF/MEK/ERK Signaling Pathway:
The RAS/RAF/MEK/ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many human cancers.
Role in the Synthesis of Trametinib:
Trametinib (Mekinist®) is a potent and selective inhibitor of MEK1 and MEK2 enzymes.[9][10] While the proprietary synthesis of Trametinib is not fully disclosed, the structural features of related compounds suggest that a sulfamoyl chloride derivative could be a key intermediate in forming the sulfonamide linkage present in some MEK inhibitors. The synthesis of such inhibitors often involves the coupling of a sulfamoyl chloride with an appropriate amine-containing fragment.
Logical Relationship in Drug Synthesis:
Safety and Handling
Methylsulfamoyl chloride is a hazardous substance and must be handled with appropriate safety precautions.
Table 3: Hazard Identification
| Hazard | Description |
| GHS Pictograms | Corrosion, Acute Toxicity (fatal if inhaled), Health Hazard |
| Hazard Statements | Causes severe skin burns and eye damage. Fatal if inhaled. Harmful if swallowed. Harmful in contact with skin. Suspected of causing cancer. |
| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. Do not breathe dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
Handling and Storage:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials.[11]
Conclusion
Methylsulfamoyl chloride is a valuable and versatile reagent in organic synthesis, particularly for the development of novel therapeutics. Its role as a precursor to potent MEK inhibitors highlights its significance in the field of oncology drug discovery. A thorough understanding of its physicochemical properties, handling requirements, and reactivity is crucial for its safe and effective use in a research setting. This guide provides a comprehensive overview to assist researchers in harnessing the synthetic potential of this important chemical intermediate.
References
- 1. N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. METHYLSULFAMOYL CHLORIDE | 10438-96-7 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Methanesulfonyl chloride(124-63-0) 13C NMR [m.chemicalbook.com]
- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rndsystems.com [rndsystems.com]
- 10. Trametinib: a MEK inhibitor for management of metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 10438-96-7|N-Methylsulfamoyl chloride|BLD Pharm [bldpharm.com]
